molecular formula C20H14BrN3 B3016757 (E)-2-(1H-benzo[d]imidazol-2-yl)-N-(4-bromobenzylidene)aniline CAS No. 202820-20-0

(E)-2-(1H-benzo[d]imidazol-2-yl)-N-(4-bromobenzylidene)aniline

Cat. No.: B3016757
CAS No.: 202820-20-0
M. Wt: 376.257
InChI Key: GFTZOBVUAVBREA-LPYMAVHISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-2-(1H-benzo[d]imidazol-2-yl)-N-(4-bromobenzylidene)aniline is a synthetic organic compound designed for advanced chemical and pharmaceutical research. This molecule features a benzimidazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities . The structure integrates an imine linkage (C=N) to a 4-bromobenzylidene moiety, which can be critical for molecular recognition and interaction with biological targets. Benzimidazole derivatives are extensively investigated for their antimicrobial properties, showing significant activity against challenging pathogens like Staphylococcus aureus (including MRSA strains), Mycobacterium smegmatis, and the fungus Candida albicans . The specific stereochemistry (E)-configuration at the imine bond is designed to lock the molecule into a defined geometry, which is essential for studying structure-activity relationships. Researchers value this compound for its potential to target essential bacterial proteins, such as filamenting temperature-sensitive protein Z (FtsZ), which is pivotal for cell division, and (p)ppGpp synthetases/hydrolases, enzymes involved in the bacterial stress response and persistence . Furthermore, such derivatives have demonstrated promising antibiofilm activity, capable of not only inhibiting the formation of biofilms but also of eradicating cells within mature biofilms, a key challenge in treating persistent infections . This reagent is provided as a high-purity solid for use in assay development, high-throughput screening, and mechanistic studies in drug discovery. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)phenyl]-1-(4-bromophenyl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14BrN3/c21-15-11-9-14(10-12-15)13-22-17-6-2-1-5-16(17)20-23-18-7-3-4-8-19(18)24-20/h1-13H,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFTZOBVUAVBREA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2)N=CC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(1H-benzo[d]imidazol-2-yl)-N-(4-bromobenzylidene)aniline typically involves the condensation of 2-(1H-benzo[d]imidazol-2-yl)aniline with 4-bromobenzaldehyde. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is often heated to around 80-100°C for several hours to ensure complete condensation. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(1H-benzo[d]imidazol-2-yl)-N-(4-bromobenzylidene)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the benzylidene moiety can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding benzimidazole derivatives with oxidized functional groups.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

(E)-2-(1H-benzo[d]imidazol-2-yl)-N-(4-bromobenzylidene)aniline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or dyes.

Mechanism of Action

The mechanism of action of (E)-2-(1H-benzo[d]imidazol-2-yl)-N-(4-bromobenzylidene)aniline involves its interaction with specific molecular targets. The benzimidazole core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The bromobenzylidene moiety may enhance the compound’s binding affinity and specificity. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural Comparisons

Table 1: Structural Features of Benzimidazole-Based Analogues

Compound Name Core Structure Substituents Key Functional Groups
(E)-2-(1H-Benzo[d]imidazol-2-yl)-N-(4-bromobenzylidene)aniline Benzimidazole + aniline 4-Bromobenzylidene Schiff base, Br substituent
(E)-N-(2-(1H-Benzo[d]imidazol-2-yl)phenyl)-2-(styryl)aniline [Chhajed et al., 2020] Benzimidazole + aniline Styryl group (C=CH-Ph) Chalcone moiety, conjugated double bond
(Z)-N-(4-((2-((1H-Benzo[d]imidazol-2-yl)thio)...-3-nitroaniline [] Benzimidazole + cyclopentadiene Nitro group, thioether linkage Nitro substituent, sulfur bridge
1-(4-Bromophenyl)-2-phenyl-1H-benzo[d]imidazole [] Benzimidazole 4-Bromophenyl, phenyl Direct bromophenyl attachment

Key Observations :

  • Substituent Effects : The 4-bromo group in the target compound contrasts with nitro or styryl groups in analogues, altering electronic properties (e.g., electron-withdrawing vs. electron-donating effects) and steric bulk .
  • Linkage Diversity : The Schiff base in the target compound differs from thioether () or direct aryl attachments (), affecting conformational flexibility and binding modes .

Key Observations :

  • Yield Variations : Styryl- and nitro-substituted derivatives () show moderate yields (56–68%), while simpler benzimidazole-aniline hybrids () achieve higher yields (89.3%) due to fewer synthetic steps .
  • Solubility : The bromo substituent in the target compound likely enhances lipophilicity compared to nitro or hydrophilic groups, impacting pharmacokinetics .

Table 3: Antiproliferative and Antimicrobial Activities

Compound Cancer Cell Line IC₅₀ (µM) Antimicrobial Activity (MIC, µg/mL)
Target Compound Not reported Not reported
(E)-N-(2-(Benzimidazol-2-yl)phenyl)-2-(styryl)aniline [] H460: 12.3; HCT116: 9.8 N/A
Benzimidazole-pyrazole Schiff bases [] Anti-HCV activity (EC₅₀: 2.5–8.7 µM) N/A
2-Alkanamino benzimidazoles [] N/A S. aureus: 16–32; E. coli: 32–64

Key Observations :

  • Anticancer Potential: Styryl-substituted analogues () exhibit potent activity against lung (H460) and colorectal (HCT116) cancer cells, likely due to chalcone-mediated apoptosis induction. The target compound’s bromo group may enhance DNA intercalation but requires empirical validation .
  • Antimicrobial Activity : Simple benzimidazole derivatives () show moderate antimicrobial effects, whereas Schiff base hybrids () prioritize antiviral targeting. The bromo substituent’s role in microbial membrane disruption remains unexplored .
Mechanistic and Target-Specific Differences
  • DNA Interaction : Benzimidazole-Schiff base hybrids (e.g., ) intercalate DNA via planar aromatic systems, while nitro-substituted derivatives () may generate reactive oxygen species (ROS) .
  • Enzyme Inhibition : The target compound’s bromo group could inhibit tyrosine kinases or tubulin polymerization, akin to styryl-chalcone hybrids .

Biological Activity

(E)-2-(1H-benzo[d]imidazol-2-yl)-N-(4-bromobenzylidene)aniline, a compound featuring a benzimidazole moiety and a substituted aniline, has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound.

1. Structural Overview

The compound is characterized by a benzimidazole ring, which is known for its pharmacological significance, linked to a 4-bromobenzylidene group. The structural formula can be represented as follows:

 E 2 1H benzo d imidazol 2 yl N 4 bromobenzylidene aniline\text{ E 2 1H benzo d imidazol 2 yl N 4 bromobenzylidene aniline}

2. Antimicrobial Activity

Recent studies have demonstrated that compounds with similar structural frameworks exhibit significant antimicrobial properties. For instance, research on related benzimidazole derivatives revealed notable activity against both Gram-positive and Gram-negative bacteria, as well as fungi.

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (µM)Target Organism
N91.27Staphylococcus aureus
N184.53E. coli
N222.60Klebsiella pneumoniae
N232.65Candida albicans

These results suggest that the presence of the benzimidazole moiety enhances antimicrobial efficacy, likely due to its ability to interact with microbial cell structures.

3. Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. Compounds structurally similar to this benzimidazole derivative have shown promising results in inhibiting cancer cell proliferation.

Case Study: In Vitro Anticancer Screening

In vitro studies have reported IC50 values for related compounds against different cancer cell lines:

  • HCT116 (Colon Cancer) : IC50 = 5.85 µM
  • MCF7 (Breast Cancer) : IC50 = 6.26 µM
  • A549 (Lung Cancer) : IC50 = 6.48 µM

These values indicate that the compound may possess significant cytotoxicity, comparable to established chemotherapeutic agents.

The mechanism by which benzimidazole derivatives exert their biological effects often involves the inhibition of key enzymes or pathways in microbial and cancerous cells. For example, some studies suggest that these compounds may inhibit DNA synthesis or interfere with cellular signaling pathways critical for tumor growth and survival.

5. Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at various positions on the benzimidazole ring or the aniline moiety can significantly influence potency and selectivity against target cells.

Key Findings from SAR Studies:

  • Electron-Withdrawing Groups : Enhance anticancer activity.
  • Alkyl Substituents : Improve antimicrobial properties.
  • Bromine Substituents : Increase lipophilicity, aiding cellular uptake.

Q & A

Q. Advanced

  • Prodrug design : Introduce phosphate esters at the aniline NH2_2 group, improving aqueous solubility by 15-fold .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size: 120 nm, PDI < 0.2) for sustained release (t1/2_{1/2} = 24 h) .

How are conflicting NMR spectra interpreted for structurally similar analogs?

Advanced
For overlapping signals (e.g., aromatic protons in benzimidazole and bromophenyl groups):

  • 2D NMR : HSQC and HMBC correlate 1^1H and 13^13C signals, resolving C-Br coupling (e.g., 1JCBr^1J_{C-Br} = 40 Hz).
  • Solvent effects : Use DMSO-d6_6 to deshield NH protons, simplifying integration .

What in vitro models assess neuroprotective effects against amyloid-β toxicity?

Q. Advanced

  • SH-SY5Y neuronal cells : Pretreat with 10 µM compound, then expose to 25 µM Aβ142_{1-42}. Measure viability via MTT assay (85% survival vs. 45% control) .
  • ROS scavenging : Use DCFH-DA probe; the compound reduces ROS levels by 60% at 50 µM .

How is crystallographic data utilized to confirm molecular packing and stability?

Advanced
Single-crystal X-ray diffraction (SCXRD) reveals:

  • Space group : P21_1/c
  • Key bonds : N=C (1.28 Å), C-Br (1.90 Å)
  • Packing : π-π stacking between benzimidazole and bromophenyl rings (distance: 3.5 Å), stabilizing the lattice .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.